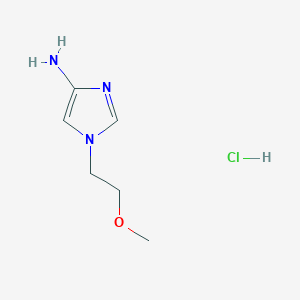![molecular formula C20H25Cl2F3N2O2 B1652521 (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride CAS No. 145877-52-7](/img/structure/B1652521.png)
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Overview
Description
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride is a small molecule developed by Pfizer. It is a high-affinity antagonist of the neurokinin 1 (NK1) receptor, which is involved in various physiological processes, including the regulation of mood, pain, and emesis (vomiting). This compound has been investigated for its potential therapeutic applications in treating depression, emesis, and inflammatory diseases such as asthma and irritable bowel syndrome .
Mechanism of Action
Target of Action
CP-122721 dihydrochloride is a potent and selective non-peptide neurokinin 1 (NK1) antagonist . The primary target of CP-122721 dihydrochloride is the human NK1 receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, and it plays a crucial role in mediating pain perception, stress, and emotional behavior.
Mode of Action
CP-122721 dihydrochloride interacts with high affinity at the human NK1 receptor expressed in IM-9 cells . By binding to the NK1 receptor, CP-122721 dihydrochloride inhibits the action of substance P, a neuropeptide that acts as a neurotransmitter and neuromodulator. This inhibition can lead to various physiological changes, depending on the specific context and location of the NK1 receptors.
Pharmacokinetics
One study suggests that the average half-life of cp-122721 was 67 hours for extensive metabolizers and 450 hours for poor metabolizers . More research is needed to fully understand the ADME properties of CP-122721 dihydrochloride and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of CP-122721 dihydrochloride’s action are largely dependent on its inhibition of the NK1 receptor. By blocking the action of substance P at the NK1 receptor, CP-122721 dihydrochloride can modulate various physiological responses, including pain perception, stress response, and inflammation .
Biochemical Analysis
Biochemical Properties
CP-122721 dihydrochloride interacts with the NK1 receptor, acting as a high-affinity antagonist . It suppresses the recruitment of immunocytes in respiratory syncytial virus-infected rats after capsaicin stimulation . It also blocks substance P-induced excitation of locus ceruleus cells in guinea pig brain slices .
Cellular Effects
CP-122721 dihydrochloride influences cell function by interacting with the NK1 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CP-122721 dihydrochloride involves binding to the NK1 receptor, inhibiting its activation . This interaction can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of CP-122721 dihydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of CP-122721 dihydrochloride can vary with different dosages in animal models
Metabolic Pathways
CP-122721 dihydrochloride is involved in several metabolic pathways . The major metabolic pathways of CP-122721 dihydrochloride are due to O-demethylation, aromatic hydroxylation, and indirect glucuronidation .
Preparation Methods
The synthesis of (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride involves several steps, starting with the preparation of the core phenylpiperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and reduction.
Introduction of Substituents: Various substituents, such as methoxy and trifluoromethoxy groups, are introduced onto the phenyl ring through nucleophilic substitution reactions.
Chemical Reactions Analysis
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying NK1 receptor antagonists and their interactions.
Biology: The compound is used to investigate the role of NK1 receptors in physiological processes, including pain perception and immune response.
Medicine: (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride has shown promise in treating conditions such as depression, emesis, and inflammatory diseases. .
Industry: The compound is used in the development of new therapeutic agents targeting NK1 receptors
Comparison with Similar Compounds
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride is part of a class of compounds known as phenylpiperidines. Similar compounds include:
Vofopitant (GR-205171): Another NK1 receptor antagonist with similar therapeutic applications.
Ezlopitant (CJ-11974): A compound with comparable effects on NK1 receptors.
MK-869 (L-754030): An NK1 receptor antagonist used in the treatment of emesis and depression.
Compared to these compounds, this compound is unique in its specific binding affinity and pharmacokinetic properties, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2.2ClH/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRGAPFNJEOTQ-FFUVTKDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145877-52-7 | |
| Record name | CP-122721 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145877527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-122721 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225C5779IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652439.png)
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)

![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)

![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)

